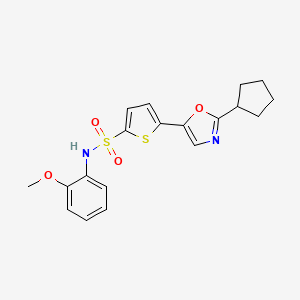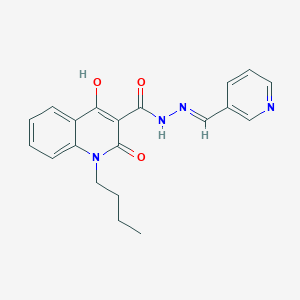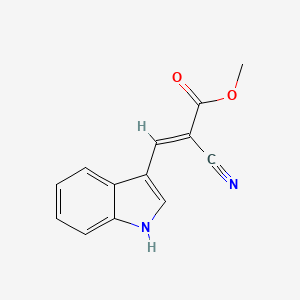
5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the cyclopentyl group: This step may involve alkylation or other suitable reactions.
Formation of the thiophene ring: This can be synthesized through various methods, including the Paal-Knorr synthesis.
Sulfonamide formation: This involves the reaction of the thiophene derivative with sulfonyl chloride and subsequent coupling with the methoxyphenyl group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the oxazole or sulfonamide groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In industrial applications, the compound may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Oxazole derivatives: Compounds with oxazole rings that may have different biological activities.
Uniqueness
The unique combination of the oxazole, thiophene, and sulfonamide groups in 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide may confer specific properties that are not found in other similar compounds, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.
特性
分子式 |
C19H20N2O4S2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H20N2O4S2/c1-24-15-9-5-4-8-14(15)21-27(22,23)18-11-10-17(26-18)16-12-20-19(25-16)13-6-2-3-7-13/h4-5,8-13,21H,2-3,6-7H2,1H3 |
InChIキー |
JJXHQSDVXXQOQX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)C3=CN=C(O3)C4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11206184.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11206188.png)
![N-(3-fluoro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11206196.png)
![5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11206204.png)
![N-(4-acetylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206210.png)
![4-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11206215.png)
![3-[4-(difluoromethoxy)phenyl]-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11206223.png)
![4-(azepan-1-yl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11206224.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11206241.png)
![1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11206242.png)
![N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11206245.png)
![(3-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11206252.png)
